molecular formula C13H20ClNO2 B1440422 4-(3-Ethoxyphenoxy)piperidine hydrochloride CAS No. 1185298-97-8

4-(3-Ethoxyphenoxy)piperidine hydrochloride

Cat. No.: B1440422
CAS No.: 1185298-97-8
M. Wt: 257.75 g/mol
InChI Key: PONQUJOPVXVLMZ-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)piperidine hydrochloride is a piperidine derivative featuring a phenoxy group substituted with an ethoxy moiety at the 3-position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

4-(3-ethoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONQUJOPVXVLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Pyridine-to-Piperidine Hydrogenation

This method involves reducing a pyridine precursor to form the piperidine ring:

  • Intermediate synthesis :
    • 4-Chloropyridine reacts with 3-ethoxyphenol under basic conditions (e.g., K₂CO₃) to form 4-(3-ethoxyphenoxy)pyridine.
    • Conditions : Polar aprotic solvent (e.g., DMF), 80–100°C, 12–24 hours.
  • Hydrogenation :

    • Catalytic hydrogenation of 4-(3-ethoxyphenoxy)pyridine using Pd/C (5–10 wt%) under high-pressure H₂ (15–20 atm) yields 4-(3-ethoxyphenoxy)piperidine.
    • Yield : ~85–92% after purification.
  • Salt formation :

    • The free base is treated with HCl in ethanol or isopropanol to form the hydrochloride salt.

Route 2: Benzyl-Protected Intermediate Strategy

Adapted from piperidine synthesis patents:

  • Quaternization :
    • 4-(3-Ethoxyphenoxy)pyridine reacts with benzyl chloride to form N-benzyl-4-(3-ethoxyphenoxy)pyridinium salt.
  • Reduction and deprotection :
    • The pyridinium salt undergoes hydrogenation (Pd/C, H₂) to yield N-benzyl-4-(3-ethoxyphenoxy)-1,2,3,6-tetrahydropyridine.
    • Acidic hydrolysis (e.g., HCl/EtOH) removes the benzyl group, followed by neutralization to isolate the free base.

Key Reaction Parameters

Step Conditions Catalysts/Reagents Yield (%) Source
Phenoxy group coupling K₂CO₃, DMF, 80°C 3-Ethoxyphenol 78–85
Hydrogenation 20 atm H₂, 40–60°C 5% Pd/C 85–92
Salt formation HCl (g)/isopropanol, 0–5°C 95–98

Industrial-Scale Optimization

  • Continuous flow reactors improve efficiency in hydrogenation steps, reducing reaction times by 40% compared to batch processes.
  • Purification : High-performance liquid chromatography (HPLC) achieves >99.5% purity, critical for pharmaceutical applications.

Challenges and Solutions

  • Regioselectivity : Competing O- vs. N-alkylation during phenoxy coupling is mitigated using excess 3-ethoxyphenol and phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Byproduct control : Unreacted pyridine is removed via solvent extraction (ethyl acetate/water).

Chemical Reactions Analysis

4-(3-Ethoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Ethoxyphenoxy)piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting neuronal communication .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Molecular Weight : ~255.74 g/mol (calculated based on structural analogs) .
  • Structural Features: The ethoxy group (-OCH₂CH₃) at the 3-position of the phenoxy ring introduces moderate lipophilicity, which influences its pharmacokinetic properties.

Comparison with Structural Analogs

Structural and Physicochemical Properties

Piperidine hydrochloride derivatives vary in substituents on the phenoxy ring, altering their physicochemical and biological behaviors. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
4-(3-Ethoxyphenoxy)piperidine HCl 3-OCH₂CH₃ C₁₃H₁₈ClNO₂ 255.74 Moderate lipophilicity; enhanced solubility due to HCl salt
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl 3-CF₃ C₁₂H₁₄ClF₃NO 289.70 High lipophilicity; potential CNS activity due to CF₃ group
4-(3-Fluorophenoxy)piperidine HCl 3-F C₁₁H₁₄ClFNO 237.69 Lower molecular weight; polar due to F
4-(4-Chlorobenzoyl)piperidine HCl 4-Cl-C₆H₄-CO- C₁₂H₁₅Cl₂NO 268.16 Ketone group increases reactivity; used in synthesis
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl Triazole ring at 3-position C₁₃H₁₇ClN₄ 264.75 Heterocyclic moiety enhances bioactivity (e.g., antimicrobial)

Key Observations :

  • Polarity : Fluorine or ethoxy substituents balance solubility and membrane permeability .
  • Functional Groups : Ketone (e.g., 4-(4-chlorobenzoyl)piperidine HCl) or triazole groups (e.g., ) introduce sites for hydrogen bonding or enzymatic interactions .

Biological Activity

4-(3-Ethoxyphenoxy)piperidine hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C13H20ClNO2, and it has a molecular weight of 257.76 g/mol. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound acts as a modulator of neurotransmitter systems, which can influence cellular signaling pathways. Specifically, it has been shown to interact with:

  • Neurotransmitter Receptors : Similar to other piperidine derivatives, it may affect the activity of neurotransmitter receptors, leading to alterations in neuronal communication.
  • Antagonistic Properties : It exhibits antagonistic effects on certain serotonin (5-HT) and histamine (H1) receptors, which could be relevant for treating conditions like hypertension and gastrointestinal disorders .

Biological Activity Overview

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt pathway . The unique structure of 4-(3-Ethoxyphenoxy)piperidine may enhance its efficacy compared to other piperidine compounds.
  • Neurological Disorders : Its modulation of neurotransmitter receptors suggests potential use in treating neurological conditions such as depression or anxiety disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameBiological ActivityKey Mechanism
PiperineAntioxidant, anti-inflammatoryModulates NF-κB and PI3K/Akt pathways
EvodiamineAnticancer, anti-inflammatoryInduces apoptosis
BerberineAntimicrobial, antidiabeticAffects glucose metabolism
MatrineAntiviral, anticancerInhibits viral replication

The distinct chemical structure of this compound may impart unique properties that differentiate it from these compounds.

Case Studies and Research Findings

A review of literature highlights several studies on the biological effects of piperidine derivatives:

  • Anticancer Studies : In vitro studies demonstrated that piperidine derivatives could inhibit cancer cell proliferation by activating apoptotic pathways. For instance, treatment with related compounds led to decreased viability in various cancer cell lines .
  • Neuropharmacological Effects : Research indicates that compounds similar to this compound can enhance cognitive function by modulating cholinergic activity in the brain. This effect is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(3-Ethoxyphenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting piperidine with activated aryl ethers (e.g., 3-ethoxyphenoxy chloride) in the presence of a base like triethylamine to neutralize HCl byproducts . Optimization includes controlling reaction temperature (e.g., 0–50°C), solvent selection (e.g., dichloromethane or THF), and purification via recrystallization or column chromatography. Yield improvements may require catalytic agents or inert atmospheres to prevent oxidation.

Q. How can the purity and structural integrity of this compound be assessed in academic settings?

  • Methodological Answer : Purity is determined using titration (e.g., acid-base titration for hydrochloride content ) and spectroscopic methods:

  • IR spectroscopy : Confirm the presence of ethoxyphenoxy (C-O-C stretch ~1250 cm⁻¹) and piperidine (N-H stretch ~3300 cm⁻¹) groups.
  • HPLC/GC-MS : Quantify impurities (<2%) and verify retention time against standards.
  • Elemental analysis : Validate molecular formula (e.g., C, H, N, Cl content).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 4-(3-Ethoxyphenoxy)piperidine derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions. Strategies include:

  • Dose-response standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • Metabolic stability testing : Evaluate compound degradation in plasma or liver microsomes to assess bioavailability .
  • Computational modeling : Perform molecular docking to predict binding affinities to target receptors (e.g., GPCRs) and compare with experimental results .

Q. What experimental designs are suitable for probing the hydrolytic stability of the ethoxyphenoxy moiety under physiological conditions?

  • Methodological Answer :

  • pH-dependent studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.
  • Enzymatic assays : Test susceptibility to esterases or cytochrome P450 enzymes using liver microsomes .
  • Kinetic analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Q. How can structure-activity relationship (SAR) studies be structured to enhance the pharmacological profile of 4-(3-Ethoxyphenoxy)piperidine derivatives?

  • Methodological Answer :

  • Functional group modulation : Synthesize analogs with substituents at the ethoxy group (e.g., halogenation) or piperidine nitrogen (e.g., alkylation) .
  • In vitro screening : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
  • ADMET profiling : Assess permeability (Caco-2 monolayer), cytotoxicity (MTT assay), and hERG inhibition to prioritize lead compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.